molecular formula C9H8Cl2O3 B2463001 3-(2,5-dichlorophenoxy)propanoic Acid CAS No. 7170-68-5

3-(2,5-dichlorophenoxy)propanoic Acid

Cat. No. B2463001
CAS RN: 7170-68-5
M. Wt: 235.06
InChI Key: IOPJZIQVDBFLAJ-UHFFFAOYSA-N
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Description

“3-(2,5-dichlorophenoxy)propanoic Acid” is a chemical compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.07 . It is typically found in a solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8Cl2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 144-145 degrees Celsius .

Scientific Research Applications

Herbicidal Applications

3-(2,5-dichlorophenoxy)propanoic Acid has been studied for its herbicidal properties. For instance, it has been found effective in controlling wild oat in wheat fields. The compound acts as a strong auxin antagonist, disrupting the plant's growth mechanisms. It inhibits root growth in susceptible plants like wild oat, while exhibiting minimal effects on wheat (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978)(Shimabukuro et al., 1978).

Environmental Impact Studies

Research has also been conducted on the environmental impact of this compound. A study by Larsen (1985) explored the effects of this compound under the influence of simulated acid rain on various crops, indicating changes in plant morphology and a decrease in dry weight and leaf to stem ratio at certain pH levels (Larsen, 1985).

Chemical and Physical Properties

The chemical and physical properties of this compound have been a subject of study. For example, He, Wang, and Polavarapu (2005) used vibrational circular dichroism to determine the absolute configurations of chiral herbicides including this compound (He, Wang, & Polavarapu, 2005).

Interaction with Other Compounds

The interaction of this compound with other compounds has also been explored. Psomas et al. (1998) studied copper complexes with this herbicide, observing changes in antimicrobial efficiency and other chemical properties (Psomas et al., 1998).

Adsorption and Removal Techniques

Kamaraj, Davidson, Sozhan, and Vasudevan (2015) researched the adsorption of this compound using electrochemically generated aluminum hydroxides, aiming at environmental remediation and removal techniques (Kamaraj et al., 2015).

Safety and Hazards

“3-(2,5-dichlorophenoxy)propanoic Acid” is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can cause harm if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2,5-dichlorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPJZIQVDBFLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339784
Record name 3-(2,5-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7170-68-5
Record name 3-(2,5-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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